molecular formula C17H19NO3 B14625792 1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene CAS No. 58556-18-6

1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene

Cat. No.: B14625792
CAS No.: 58556-18-6
M. Wt: 285.34 g/mol
InChI Key: HRGHWIUWXIKJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene is an organic compound that belongs to the class of nitrobenzenes. This compound is characterized by the presence of an ethoxy group, a nitro group, and a phenylpropan-2-yl group attached to a benzene ring. It is a derivative of benzene, which is a fundamental aromatic hydrocarbon in organic chemistry.

Preparation Methods

The synthesis of 1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids like sulfuric acid and catalysts such as aluminum chloride .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studies of electrophilic aromatic substitution reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene involves its interactions with various molecular targets. The nitro group can participate in redox reactions, while the ethoxy and phenylpropan-2-yl groups can influence the compound’s binding affinity to specific enzymes and receptors. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

1-Ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene can be compared with other nitrobenzene derivatives, such as:

Properties

CAS No.

58556-18-6

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

1-ethoxy-2-nitro-4-(2-phenylpropan-2-yl)benzene

InChI

InChI=1S/C17H19NO3/c1-4-21-16-11-10-14(12-15(16)18(19)20)17(2,3)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3

InChI Key

HRGHWIUWXIKJOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.